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Compound of Interest

Compound Name: 4-Methyloctanoic acid

Cat. No.: B109220 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methyloctanoic acid (CAS No. 54947-74-9), a branched-chain fatty acid of interest to

researchers, scientists, and professionals in drug development. This document presents a

detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical

workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-methyloctanoic acid.

Table 1: ¹H NMR Spectroscopic Data for 4-
Methyloctanoic Acid
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

11.5 - 12.0 br s 1H - -COOH

2.35 t 2H 7.5 H-2

1.65 m 2H - H-3

1.45 m 1H - H-4

1.28 m 6H - H-5, H-6, H-7

0.88 t 3H 7.0 H-8

0.87 d 3H 6.5 4-CH₃

Solvent: CDCl₃, Frequency: 200 MHz. Data is representative and may vary slightly based on

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 4-
Methyloctanoic Acid

Chemical Shift (δ) ppm Assignment

180.5 C-1 (C=O)

38.9 C-5

34.2 C-3

32.7 C-4

31.8 C-2

29.2 C-6

22.8 C-7

19.5 4-CH₃

14.0 C-8
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Solvent: CDCl₃, Frequency: 50 MHz. Data is representative and may vary slightly based on

experimental conditions.

Table 3: IR Spectroscopic Data for 4-Methyloctanoic
Acid

Wavenumber (cm⁻¹) Intensity Assignment

2958 Strong, Broad O-H stretch (Carboxylic Acid)

2925 Strong C-H stretch (asymmetric, CH₂)

2856 Strong C-H stretch (symmetric, CH₂)

1708 Strong
C=O stretch (Carboxylic Acid

Dimer)

1465 Medium C-H bend (CH₂, CH₃)

1285 Medium C-O stretch

935 Broad O-H bend (out-of-plane)

Sample preparation: Neat (liquid film) or ATR.

Table 4: Mass Spectrometry Data for 4-Methyloctanoic
Acid (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

158 < 5 [M]⁺ (Molecular Ion)

115 ~20 [M - C₃H₇]⁺

101 ~30 [M - C₄H₉]⁺

87 ~60 [M - C₅H₁₁]⁺

73 ~100 [C₄H₉O]⁺

57 ~85 [C₄H₉]⁺

43 ~75 [C₃H₇]⁺
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This data is representative of a typical electron ionization (EI) mass spectrum.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are intended to provide a framework for reproducible experimentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-methyloctanoic acid (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 200 MHz (for ¹H) and 50 MHz

(for ¹³C) spectrometer.

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of

scans are signal-averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 45° pulse

width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat): A drop of neat 4-methyloctanoic acid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Sample Preparation (ATR): A small drop of 4-methyloctanoic acid is placed directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, is used for analysis.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty salt plates or ATR crystal is

recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for

characteristic absorption bands.

Mass Spectrometry (MS)
Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-

MS) analysis, 4-methyloctanoic acid may be derivatized to a more volatile ester (e.g.,

methyl or trimethylsilyl ester) prior to injection. A dilute solution of the analyte in a suitable

solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.

Gas Chromatography (GC): A capillary column suitable for fatty acid analysis (e.g., a wax or

a 5% phenyl-methylpolysiloxane column) is used. The oven temperature is programmed to

ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure

separation of the analyte from any impurities.

Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of

the mass spectrometer. Electron ionization (EI) is typically performed at 70 eV. The mass

analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center is a

valuable resource for spectral comparison.[1]

Spectroscopic Analysis Workflow
The logical flow for the spectroscopic identification and characterization of an organic

compound like 4-methyloctanoic acid is depicted in the following diagram.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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